molecular formula C4H9ClHgO B091825 chloro(2-ethoxyethyl)mercury CAS No. 124-01-6

chloro(2-ethoxyethyl)mercury

Cat. No.: B091825
CAS No.: 124-01-6
M. Wt: 309.16 g/mol
InChI Key: SKJHMLZNOHLSOK-UHFFFAOYSA-M
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Description

chloro(2-ethoxyethyl)mercury is an organomercury compound with the molecular formula C₄H₉ClHgOThe compound is characterized by the presence of a mercury atom bonded to an ethoxyethyl group and a chloride ion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethylmercury chloride typically involves the reaction of ethoxyethanol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H5OCH2CH2OH+HgCl2C2H5OCH2CH2HgCl+HCl\text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} + \text{HgCl}_2 \rightarrow \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{HgCl} + \text{HCl} C2​H5​OCH2​CH2​OH+HgCl2​→C2​H5​OCH2​CH2​HgCl+HCl

Industrial Production Methods

Industrial production of 2-ethoxyethylmercury chloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

chloro(2-ethoxyethyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with thiols can produce thiolates .

Scientific Research Applications

chloro(2-ethoxyethyl)mercury has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyethylmercury chloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes and structural proteins, which are critical for cellular function .

Comparison with Similar Compounds

Similar Compounds

  • Methylmercury chloride (CH₃HgCl)
  • Ethylmercury chloride (C₂H₅HgCl)
  • Phenylmercury chloride (C₆H₅HgCl)

Comparison

chloro(2-ethoxyethyl)mercury is unique due to its ethoxyethyl group, which imparts different chemical properties compared to other organomercury compounds. For example, methylmercury chloride is more volatile and has different biological effects. Ethylmercury chloride is similar but has a shorter alkyl chain, affecting its reactivity and toxicity. Phenylmercury chloride, with an aromatic ring, exhibits distinct chemical behavior and applications .

Properties

CAS No.

124-01-6

Molecular Formula

C4H9ClHgO

Molecular Weight

309.16 g/mol

IUPAC Name

chloro(2-ethoxyethyl)mercury

InChI

InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1

InChI Key

SKJHMLZNOHLSOK-UHFFFAOYSA-M

SMILES

CCOCC[Hg]Cl

Canonical SMILES

CCOCC[Hg]Cl

124-01-6

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Origin of Product

United States

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